3-(2,5-Dibromophenyl)prop-2-ynoic acid
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Overview
Description
3-(2,5-Dibromophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₄Br₂O₂ and a molecular weight of 303.93 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety. It is primarily used in research settings for its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(2,5-Dibromophenyl)prop-2-ynoic acid typically involves the following steps:
Bromination: The starting material, phenylprop-2-ynoic acid, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Reaction Conditions: The bromination reaction is usually carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Chemical Reactions Analysis
3-(2,5-Dibromophenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine with groups such as hydroxyl or amino groups.
Oxidation and Reduction: The prop-2-ynoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The triple bond in the prop-2-ynoic acid moiety can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-Dibromophenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dibromophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the prop-2-ynoic acid moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
3-(2,5-Dibromophenyl)prop-2-ynoic acid can be compared with other brominated phenylprop-2-ynoic acids, such as:
- 3-(2,4-Dibromophenyl)prop-2-ynoic acid
- 3-(3,5-Dibromophenyl)prop-2-ynoic acid
These compounds share similar structural features but differ in the position of the bromine atoms on the phenyl ring. The unique positioning of the bromine atoms in this compound imparts distinct reactivity and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H4Br2O2 |
---|---|
Molecular Weight |
303.93 g/mol |
IUPAC Name |
3-(2,5-dibromophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,(H,12,13) |
InChI Key |
UBCPIUACSKQAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#CC(=O)O)Br |
Origin of Product |
United States |
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